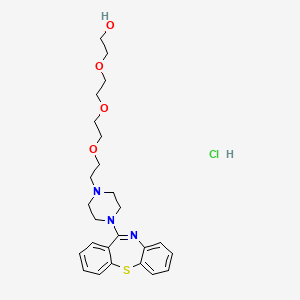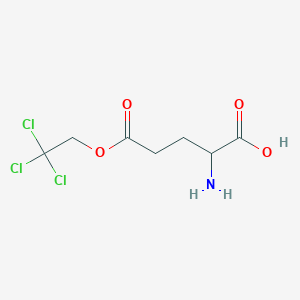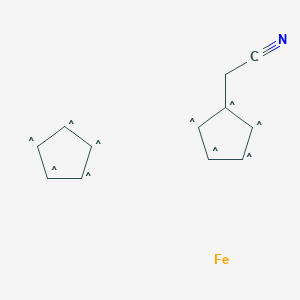
3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe is a specialized chemical compound known for its unique molecular structure and potential applications in various fields of research. It is a derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. The compound’s molecular formula is C31H27F2NO3, and it has a molecular weight of 499.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe typically involves multiple steps, starting from fluorobenzene. The process includes reactions with glutaric anhydride and 4(s)-4-phenyl oxazolidone under the action of a catalyst. The key steps in the synthesis include condensation, cyclization, deprotection, and reduction . These reactions are carried out under controlled conditions to ensure high yield and minimal side reactions.
Industrial Production Methods
For industrial production, the synthesis process is optimized to achieve high efficiency and scalability. The use of catalysts and specific reaction conditions helps in minimizing side reactions and maximizing yield. The process involves the protection of carbonyl groups, followed by conventional methods to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems and its interactions with different biomolecules.
Medicine: As a derivative of Ezetimibe, it is explored for its potential therapeutic applications, particularly in the treatment of cholesterol-related conditions.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe is similar to that of Ezetimibe. It mediates its effects by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine. The primary target of the compound is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1). By interfering with the intestinal uptake of cholesterol, the compound reduces the delivery of cholesterol to the liver .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe include:
- Ezetimibe
- 3-(4-Fluorophenyl)-3-hydroxypropyl Ezetimibe
- 3-(Benzyloxy)-3-(4-fluorophenyl)propyl derivatives
Uniqueness
Its ability to inhibit cholesterol absorption while maintaining the integrity of other fat-soluble nutrients makes it a valuable compound for research and therapeutic purposes .
Properties
Molecular Formula |
C31H27F2NO3 |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-phenylmethoxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(37-20-21-4-2-1-3-5-21)19-18-28-30(23-8-16-27(35)17-9-23)34(31(28)36)26-14-12-25(33)13-15-26/h1-17,28-30,35H,18-20H2/t28-,29+,30-/m1/s1 |
InChI Key |
LZPRYUPCZWVKOP-DYIKCSJPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC=C(C=C1)COC(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B12063027.png)











